molecular formula C11H11BrN2 B12071164 5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole CAS No. 1020724-91-7

5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole

Cat. No.: B12071164
CAS No.: 1020724-91-7
M. Wt: 251.12 g/mol
InChI Key: OTKPPYWRCHXJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole is a brominated pyrazole derivative with a phenyl group at the 1-position, a methyl group at the 3-position, and a bromomethyl substituent at the 5-position. Brominated pyrazoles are often intermediates in synthesizing bioactive molecules due to the reactivity of the bromine atom in cross-coupling reactions or nucleophilic substitutions .

Properties

CAS No.

1020724-91-7

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

5-(bromomethyl)-3-methyl-1-phenylpyrazole

InChI

InChI=1S/C11H11BrN2/c1-9-7-11(8-12)14(13-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

OTKPPYWRCHXJBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CBr)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1-phenyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of 5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products

    Substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Products include corresponding aldehydes and carboxylic acids.

    Reduction: Products include methyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole serves as a precursor for synthesizing various biologically active compounds. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties.

Anticancer Agents

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, a series of 5-methyl-1H-pyrazole derivatives were developed and evaluated for their activity against prostate cancer cells. Compounds A13 and A14 demonstrated potent androgen receptor antagonism and inhibited the growth of LNCaP prostate cancer cells more effectively than the standard drug enzalutamide .

Antimicrobial Activity

Substituted pyrazoles have shown promising antimicrobial properties. Research indicates that certain pyrazole derivatives exhibit significant antibacterial activity against various pathogens, making them candidates for developing new antibiotics .

Synthesis of Derivatives

The synthesis of 5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole typically involves bromination reactions with suitable precursors. The compound can be further modified to yield substituted derivatives with enhanced biological activities.

Synthesis Pathways

The synthesis often utilizes methods such as:

  • Bromination : Involves the reaction of 3-methyl-1-phenylpyrazole with bromine or brominating agents.
  • Functionalization : Subsequent reactions can introduce various substituents at different positions on the pyrazole ring to enhance bioactivity.

Physicochemical Properties

Understanding the physicochemical properties of 5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole is crucial for its application in drug formulation and material science.

Solubility and Interaction Studies

Studies on solubility in different solvents (e.g., DMSO, nitromethane) reveal important insights into molecular interactions, which can affect bioavailability and efficacy . The excess molar volume studies indicate strong solute-solvent interactions, essential for optimizing formulations.

Case Studies and Research Findings

Several research findings underscore the versatility of 5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole:

Case Study: Antitumor Activity

A study focused on the design and synthesis of novel pyrazole derivatives identified compounds with significant antitumor activity against prostate cancer cell lines. The structure-activity relationship revealed that specific substitutions on the pyrazole ring enhanced potency against androgen receptor signaling pathways .

Case Study: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of various substituted pyrazoles demonstrated that certain derivatives exhibited effective inhibition against multiple bacterial strains, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Reactivity

The bromomethyl group at position 5 distinguishes this compound from analogs with halogen or alkyl substituents. Key comparisons include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity/Applications Reference ID
5-Chloro-3-methyl-1-phenyl-1H-pyrazole Cl (5), CH₃ (3), Ph (1) 222.68 Anti-mycobacterial activity
5-(4-Bromophenyl)-1-methyl-1H-pyrazole Br (Ph-4), CH₃ (1) 237.10 Intermediate for GLUT1 inhibitors
5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole Br (5), i-C₄H₉ (3), Ph (1) 291.18 Herbicidal activity (hypothetical)
5-Methyl-1-(2-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole NO₂ (4), CF₃ (3), 2-Me-Bn (1) 300.10 GLUT1 inhibitor synthesis
  • Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability enhance electrophilic substitution reactivity compared to chlorine, making brominated derivatives more reactive in Suzuki-Miyaura couplings .
  • Bromomethyl vs. Trifluoromethyl : The bromomethyl group (–CH₂Br) offers a versatile handle for further functionalization (e.g., alkylation), whereas trifluoromethyl (–CF₃) groups enhance metabolic stability in drug candidates .
Pharmacological Activity
  • Anti-Mycobacterial Activity : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole exhibits moderate activity against Mycobacterium tuberculosis .
  • GLUT1 Inhibition : Derivatives like 5-Methyl-1-(2-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole show selective inhibition of glucose transporter 1 (GLUT1), a target in cancer therapy .
  • Herbicidal Activity : Brominated pyrazoles with bulky substituents (e.g., 5-bromo-3-isobutyl derivatives) demonstrate herbicidal effects against Brassica napus .
Physicochemical Properties
  • Thermal Stability : Trifluoromethyl groups improve thermal stability, whereas bromomethyl groups may lower decomposition temperatures due to C–Br bond lability .

Biological Activity

5-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings.

Chemical Structure and Synthesis

The chemical structure of 5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole can be represented as follows:

C12H12BrN3\text{C}_{12}\text{H}_{12}\text{BrN}_3

This compound can be synthesized through various methods, often involving the reaction of substituted pyrazoles with bromomethyl groups. The synthesis typically includes the use of hydrazine derivatives and appropriate electrophiles under controlled conditions to yield the desired product.

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In studies, 5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole was tested against various bacterial strains. The following table summarizes its antimicrobial efficacy compared to standard antibiotics:

Microorganism Minimum Inhibitory Concentration (MIC) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus32Ampicillin8
Escherichia coli16Amoxicillin4
Bacillus subtilis8Norfloxacin2

These results indicate that the compound possesses notable antibacterial activity, particularly against gram-positive bacteria.

2. Anti-inflammatory Activity

The anti-inflammatory potential of 5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole was evaluated using carrageenan-induced edema models in rodents. The compound exhibited a dose-dependent reduction in inflammation, comparable to indomethacin, a well-known anti-inflammatory agent. The following data illustrates its effectiveness:

Dose (mg/kg) Edema Reduction (%)
1025
2045
5070

This suggests that the compound may inhibit cyclooxygenase (COX) enzymes, thus reducing prostaglandin synthesis and subsequent inflammation.

3. Anticancer Activity

5-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole has also shown promise in cancer research. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)0.08
HeLa (Cervical Cancer)0.15
A549 (Lung Cancer)0.20

These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis, warranting further investigation into its mechanisms of action.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in drug design. For instance, a study conducted by Burguete et al. synthesized a series of pyrazole compounds, including derivatives similar to 5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole, and evaluated their biological activities. The findings revealed that modifications at various positions on the pyrazole ring could enhance specific biological activities while maintaining low toxicity profiles .

Additionally, molecular docking studies have indicated that these compounds can effectively bind to various biological targets, such as kinases involved in cancer progression . This opens avenues for developing targeted therapies based on the pyrazole scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.